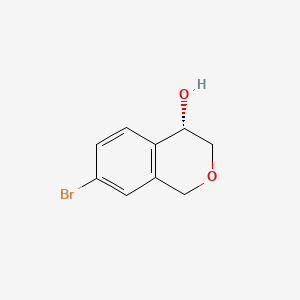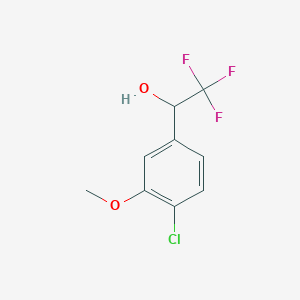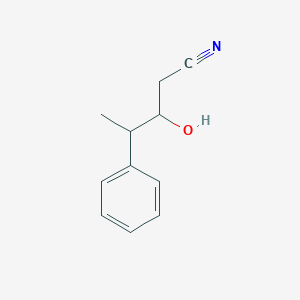
3-Hydroxy-4-phenylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-phenylpentanenitrile is an organic compound with the molecular formula C11H13NO. It is a hydroxynitrile, characterized by the presence of both a hydroxyl (-OH) group and a nitrile (-CN) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-phenylpentanenitrile can be synthesized through several methods. One common approach involves the cross-coupling of allylic alcohols and nitriles using a manganese catalyst. The reaction typically takes place in the presence of potassium carbonate (K2CO3) in toluene at 110°C for about 4 hours . The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-phenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-phenylpentanenitrile.
Reduction: Formation of 3-hydroxy-4-phenylpentylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-phenylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-phenylpentanenitrile involves its reactivity due to the presence of both hydroxyl and nitrile groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions. These functional groups make the compound versatile in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-pyranones: These compounds have similar hydroxyl and carbonyl functionalities but differ in their ring structure.
3-Hydroxy-4-methoxybenzaldehyde: Similar in having a hydroxyl group but differs in the presence of an aldehyde group instead of a nitrile group.
3-Hydroxy-4-phenylbutan-2-one: Similar in having a hydroxyl group and a phenyl group but differs in the presence of a ketone group instead of a nitrile group.
Uniqueness
3-Hydroxy-4-phenylpentanenitrile is unique due to its combination of a hydroxyl group and a nitrile group on a pentane backbone, which provides distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-hydroxy-4-phenylpentanenitrile |
InChI |
InChI=1S/C11H13NO/c1-9(11(13)7-8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7H2,1H3 |
InChI-Schlüssel |
KCNROOMSGXVFQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


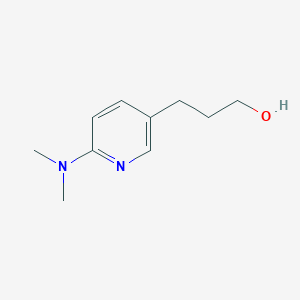
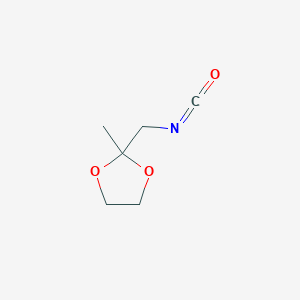
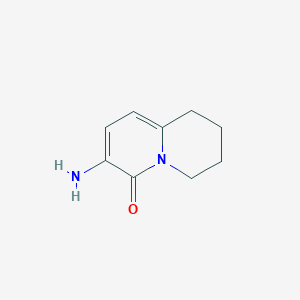
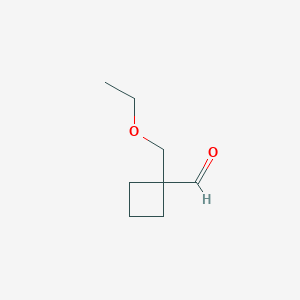
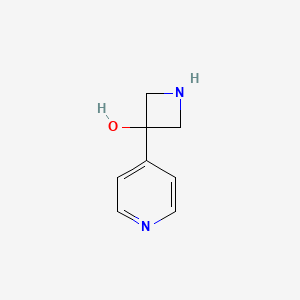
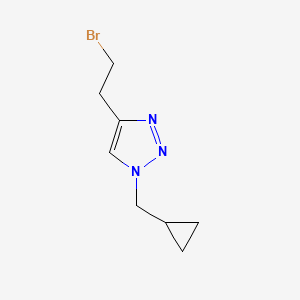
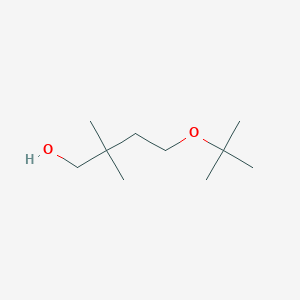

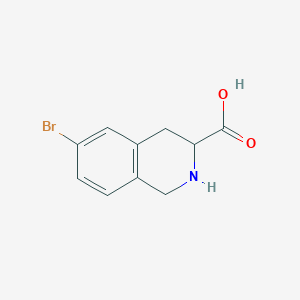
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
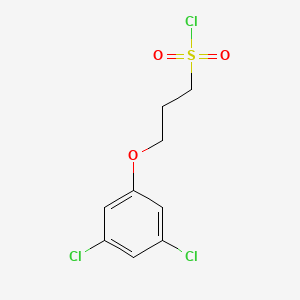
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
